molecular formula C12H18O4S2 B1629124 Bis(2-methacryloyl)oxyethyl disulfide CAS No. 36837-97-5

Bis(2-methacryloyl)oxyethyl disulfide

Cat. No.: B1629124
CAS No.: 36837-97-5
M. Wt: 290.4 g/mol
InChI Key: CGDNFXSLPGLMHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dithiodi-2,1-ethanediyl bismethacrylate, also known as Bis(2-methacryloyl)oxyethyl disulfide, is a bifunctional crosslinker . Its primary targets are polymers, specifically those containing thiol groups .

Mode of Action

The compound contains a disulfide bond, which can be cleaved under specific conditions . It also undergoes thiol-disulfide exchange reactions, allowing it to react with thiols in polymers and form covalent crosslinks . This property enables the formation of networks and gels in polymer systems .

Biochemical Pathways

The compound’s interaction with its targets primarily affects the crosslinking pathways in polymer systems . The thiol-disulfide exchange reactions it undergoes lead to the formation of covalent crosslinks, which in turn result in the formation of polymer networks and gels .

Pharmacokinetics

Its properties suggest that it may have good solubility and reactivity, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of polymer networks and gels . These structures can have various applications, including in drug delivery systems, where the compound’s reduction-responsive property allows for control over drug delivery and modulation of the release properties of the molecularly imprinted polymer (MIPs) nanogels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of thiols in the environment can trigger the compound’s thiol-disulfide exchange reactions . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methacryloyl)oxyethyl disulfide is synthesized through the reaction of methacrylic acid with dithiodiethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dithiodi-2,1-ethanediyl bismethacrylate involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methacryloyl)oxyethyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Bis(methacrylic acid)dithiobis(ethylene) ester
  • Bis[2-(methacryloyloxy)ethyl] persulfide
  • Bismethacrylic acid dithiodiethylene ester
  • Bismethacrylic acid dithiobisethylene ester

Uniqueness

Bis(2-methacryloyl)oxyethyl disulfide is unique due to its ability to form stable crosslinks in biological environments and its redox-responsive properties. These characteristics make it particularly suitable for applications in drug delivery systems, self-healing materials, and biomedical engineering .

Properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDNFXSLPGLMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958036
Record name Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36837-97-5
Record name 1,1′-(Dithiodi-2,1-ethanediyl) bis(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36837-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dithiodi-2,1-ethanediyl bismethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithiodi-2,1-ethanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Bis(2-methacryloyl)oxyethyl disulfide unique in polymer chemistry?

A: this compound stands out due to its incorporation of both methacrylate and disulfide functionalities within its structure. The methacrylate groups enable its participation in polymerization reactions, while the disulfide bond introduces a cleavable linkage. [, , ] This dual functionality makes BMAODS a valuable building block for creating polymers with controlled architectures and stimuli-responsive properties.

Q2: How does the disulfide bond in BMAODS influence the properties of the resulting polymers?

A: The disulfide bond in BMAODS acts as a dynamic covalent linkage within the polymer backbone. This bond can be cleaved under reducing conditions, such as in the presence of dithiothreitol (DTT). [] This cleavage leads to a change in the polymer's structure and properties. For example, BMAODS-containing hydrogel coatings exhibit self-healing properties due to the dynamic disulfide exchange reaction. [] Similarly, biodegradable and thermomagnetically responsive soft grippers can be fabricated using BMAODS-based polymers, enabling their disintegration under physiological conditions via disulfide bond reduction. []

Q3: What challenges are associated with utilizing BMAODS in controlled polymerization techniques like RAFT?

A: While BMAODS offers exciting possibilities, its incorporation into polymerization processes like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization presents challenges. A key hurdle is the competition between branching and cyclization reactions involving the pendent double bonds of BMAODS. [] Research shows that a significant proportion of these double bonds participate in cyclization rather than branching, impacting the desired polymer architecture. Factors such as monomer concentration, vinyl/divinyl ratio, and primary chain length significantly influence this balance between branching and cyclization. []

Q4: Can you elaborate on the applications of BMAODS-based polymers in drug delivery?

A: BMAODS-based polymers show promise as drug delivery vehicles due to their biodegradability and stimuli-responsiveness. For instance, reductively responsive gel capsules, synthesized using a water-soluble zwitterionic block copolymer emulsifier incorporating BMAODS, demonstrated controlled drug release in the presence of a reducing agent like DTT. [] These properties make BMAODS-based materials suitable for applications such as targeted drug delivery and controlled release systems.

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